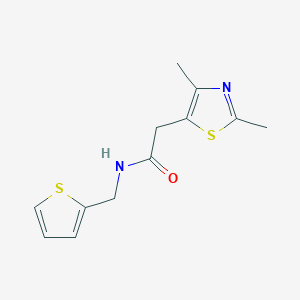![molecular formula C22H20FN7O2 B2363384 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone CAS No. 923513-53-5](/img/structure/B2363384.png)
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . It has been studied for its potential inhibitory effects on USP28, a protein implicated in various cellular processes .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , typically involves a multi-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is characterized by a unique heterocyclic scaffold . This scaffold is present in an array of pharmaceuticals and biologically important compounds, and it operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives are complex and involve multiple steps . The reaction sequence typically involves the engagement of multiple reactive centers, including amide, amine, carbonyl, azide, and alkyne groups .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives are influenced by their unique heterocyclic scaffold . This scaffold allows for a wide range of structural diversity, which can impact the compounds’ biological activity .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Triazolothiadiazines have garnered attention as potential anticancer agents. Their unique structure allows for specific interactions with cellular targets. Researchers have synthesized derivatives of this scaffold and evaluated their cytotoxic effects against cancer cell lines. The compound may exhibit promising antiproliferative activity, making it a valuable candidate for further investigation .
Antimicrobial Properties
Triazolothiadiazines have demonstrated antimicrobial activity against bacteria and fungi. By modifying the substituents on the core scaffold, researchers can fine-tune the compound’s efficacy. The compound’s interaction with microbial enzymes or receptors could lead to novel antimicrobial drugs .
Analgesic and Anti-Inflammatory Effects
The compound’s pharmacological profile may include analgesic and anti-inflammatory properties. Triazolothiadiazines can modulate pain pathways and reduce inflammation. Investigating its effects in animal models or cell-based assays could provide valuable insights .
Antioxidant Activity
Triazolothiadiazines may act as antioxidants, protecting cells from oxidative stress. Their ability to scavenge free radicals could contribute to overall health. Researchers can explore the compound’s antioxidant potential through in vitro assays .
Enzyme Inhibition
The compound’s structure suggests potential enzyme inhibition. It may interact with enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These interactions could lead to therapeutic applications in various diseases, including neurodegenerative disorders and metabolic conditions .
Antiviral Properties
Triazolothiadiazines have been investigated for their antiviral activity. By targeting viral enzymes or receptors, they may inhibit viral replication. Researchers can assess the compound’s efficacy against specific viruses, potentially contributing to antiviral drug development .
Wirkmechanismus
The compound “(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone” has been found to inhibit USP28, a protein that plays a crucial role in various cellular processes . The terminal free amine group of the compound is particularly important for this inhibitory activity .
Zukünftige Richtungen
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has shown promise in drug discovery studies against cancer cells, microbes, and various types of diseases . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Eigenschaften
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c1-32-18-7-2-4-15(12-18)22(31)29-10-8-28(9-11-29)20-19-21(25-14-24-20)30(27-26-19)17-6-3-5-16(23)13-17/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMQILAEFZHTIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2363302.png)
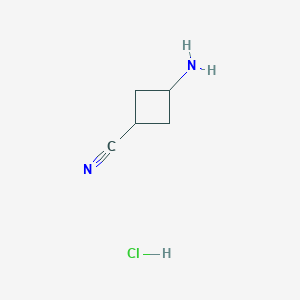
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2363306.png)
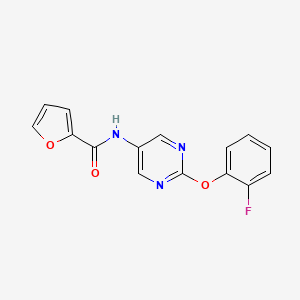
![methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate](/img/structure/B2363309.png)
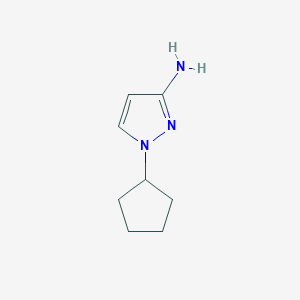

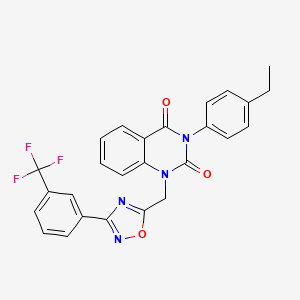

![Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2363317.png)
![3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2363319.png)
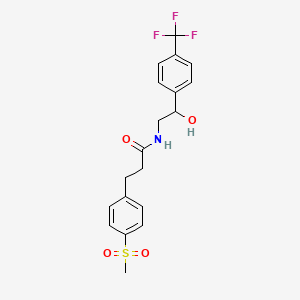
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2363322.png)
